8-(Trifluoromethyl)quinolin-3-ol
Description
8-(Trifluoromethyl)quinolin-3-ol (CAS 1261489-93-3) is a quinoline derivative with a hydroxyl group at position 3 and a trifluoromethyl (CF₃) group at position 8. Its molecular formula is C₁₀H₆F₃NO (MW 213.16). The hydroxyl group at position 3 contributes to hydrogen bonding, which may influence interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSXDNLSKDXEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261489-93-3 | |
| Record name | 8-(trifluoromethyl)quinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 213.16 g/mol
- Structural Features : The compound features a trifluoromethyl group at the 8-position and a hydroxyl group at the 3-position of the quinoline ring, which enhances its reactivity and biological properties.
Scientific Research Applications
1. Chemistry
- Building Block : 8-(Trifluoromethyl)quinolin-3-ol serves as a crucial building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for diverse functionalization in synthetic pathways.
- Synthesis Methods : Common synthesis routes include metal-catalyzed cross-coupling reactions, particularly copper-catalyzed oxidative trifluoromethylation using quinolin-3-boronic acid.
2. Biology
-
Biological Activity : The compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown it to be effective against various bacterial strains and cancer cell lines.
Activity Type Target Organisms/Cells Observed Effects Antimicrobial Staphylococcus aureus, E. coli MICs as low as 2 µg/mL Anticancer A549 (lung), HCT116 (colon), PC3 (prostate) IC50 values ranging from 22.4 μM to >50 μM
3. Medicine
- Therapeutic Potential : Ongoing research is exploring the potential of this compound as an anti-cancer agent, anti-malarial drug, and anti-inflammatory agent. Its mechanism of action may involve apoptosis induction in cancer cells and inhibition of key enzymes in microbial pathogens .
4. Industry
- Material Development : The compound's unique properties make it suitable for developing advanced materials with specific electronic and optical characteristics. It is also explored for use in organic light-emitting devices due to its electroactive properties .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations significantly lower than those of traditional antibiotics.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. For instance, it showed an IC50 value of 22.4 μM against PACA2 pancreatic cancer cells, outperforming conventional chemotherapeutics like Doxorubicin in certain contexts.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Positional Isomers
- 7-(Trifluoromethyl)quinolin-3-ol (CAS 1261803-30-8): Shares the same molecular formula as the 8-CF₃ isomer but differs in the position of the CF₃ group (position 7 instead of 8). Positional isomerism can significantly alter electronic and steric effects, impacting reactivity and biological target binding. For example, the 8-CF₃ isomer may exhibit distinct spatial interactions in enzyme active sites compared to the 7-CF₃ analog .
2.2 Substituted 3-Nitroquinolines (NQ Series)
- NQ1–NQ6 derivatives: Feature a 3-nitro group alongside substituents such as benzyloxy (NQ1, NQ2), bromophenyl (NQ4–NQ6), or methoxy groups (NQ3). The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity but reduce metabolic stability compared to the hydroxyl group in 8-(Trifluoromethyl)quinolin-3-ol. However, the nitro group is associated with toxicity risks, limiting therapeutic utility .
2.3 8-Hydroxyquinoline Derivatives
- 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol (Compound 20): Contains a sulfonyl group at position 5 and fluoro substituents at positions 7 and 4-phenyl. This contrasts with the CF₃ group in this compound, which primarily influences lipophilicity .
- Hydrazonomethyl- and Pyrazol-3-yl-quinolin-8-ol Derivatives: Exhibit potent antifungal (e.g., IC₅₀ <3 µM against Candida albicans) and antimalarial activities (IC₅₀ ~1–3 µM against Plasmodium falciparum). The hydrazone and pyrazole moieties introduce additional hydrogen-bonding and π-stacking capabilities, which may broaden target engagement compared to the simpler hydroxyl and CF₃ groups in this compound .
2.4 Halogenated and Alkylated Derivatives
- 8-Chloro-7-methylquinolin-3-ol (CAS 1700085-22-8): Combines a chloro (electron-withdrawing) group at position 8 and a methyl (electron-donating) group at position 7. The chloro group may enhance stability but reduce solubility compared to the CF₃ group. Methyl groups improve lipophilicity but offer less steric bulk than CF₃ .
- 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid: Features a methoxy group (electron-donating) at position 8 and a carboxylic acid at position 5. The carboxylic acid increases water solubility and acidity (pKa ~4–5), making it more suitable for ionic interactions in biological systems compared to the neutral hydroxyl group in this compound .
Q & A
Basic Research Question
- ¹H/¹³C NMR : The hydroxyl proton (C3-OH) typically appears as a singlet at δ 10–12 ppm, while the trifluoromethyl group (CF₃) splits quinoline ring protons into distinct multiplets. ¹³C NMR confirms CF₃ coupling (e.g., J(C-F) ≈ 35 Hz) .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., m/z 227.05 for C₁₀H₆F₃NO) validates molecular composition.
- HPLC : Retention time under reverse-phase conditions (C18 column, acetonitrile/water + 0.1% TFA) ensures purity .
How does the trifluoromethyl group influence the electronic properties and reactivity of quinolin-3-ol derivatives?
Advanced Research Question
The CF₃ group exerts strong electron-withdrawing effects, altering reactivity:
- Acidity enhancement : The C3-OH pKa decreases by ~2–3 units compared to non-fluorinated analogs, facilitating deprotonation in nucleophilic substitutions (e.g., alkylation or acylation) .
- Electrophilic substitution : CF₃ directs electrophiles to the C5 position in quinoline via σ-complex stabilization, as shown in fluorinated coumarin syntheses .
- Stability : CF₃ improves thermal stability but may complicate catalytic hydrogenation due to steric hindrance .
What strategies mitigate purification challenges in synthesizing this compound?
Basic Research Question
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar hydroxylated byproducts.
- Acid-base extraction : Leverage the compound’s phenolic acidity by partitioning between aqueous NaOH and organic solvents .
- Crystallization screening : Test solvent pairs like dichloromethane/hexane for optimal crystal growth .
How can computational methods aid in predicting the biological activity of this compound derivatives?
Advanced Research Question
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding to targets like kinase enzymes, leveraging the CF₃ group’s hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity using datasets from fluorinated quinolines .
- DFT calculations : Predict regioselectivity in electrophilic reactions by analyzing Fukui indices at quinoline ring positions .
What are the key considerations for scaling up the synthesis of this compound?
Advanced Research Question
- Solvent sustainability : Replace diphenyl ether with cyclopentyl methyl ether (CPME) for greener large-scale reactions.
- Catalyst loading : Optimize Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to ≤1 mol% Pd(PPh₃)₄, as demonstrated in bromoquinoline derivatization .
- Process safety : Monitor exothermic steps (e.g., CF₃ group introduction via Ruppert-Prakash reagent) using reaction calorimetry .
How do structural analogs of this compound compare in biological activity?
Advanced Research Question
- Activity cliffs : Derivatives with C8-CF₃ substitutions (e.g., 8-fluoro or 8-bromo) show reduced antibacterial potency compared to CF₃, highlighting the role of hydrophobicity .
- SAR trends : Methylation at C3-OH abolishes activity, while esterification retains partial efficacy, suggesting hydrogen bonding is critical for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
